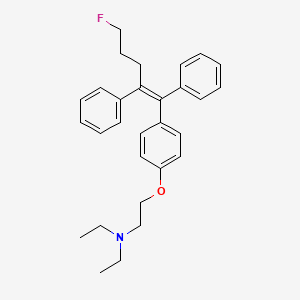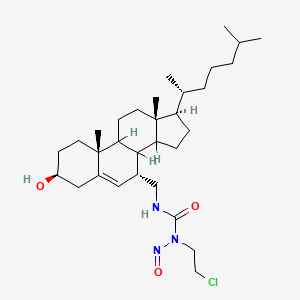
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is a synthetic derivative of cholesterol This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbonylaminomethyl group attached to the 7-alpha position of the cholesterol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves multiple steps, starting from cholesterol as the base molecule. The key steps include:
Introduction of the Chloroethyl Group: This step involves the reaction of cholesterol with a chloroethylating agent under controlled conditions to introduce the chloroethyl group at the 7-alpha position.
Carbonylaminomethylation: The final step involves the reaction of the nitroso intermediate with a carbonylaminomethylating agent to introduce the carbonylaminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cholesterol metabolism, leading to changes in cellular cholesterol levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-alpha-Hydroxycholesterol: A natural sterol with similar structural features but different functional groups.
7-alpha-Chlorocholesterol: Another synthetic derivative with a chloro group at the 7-alpha position.
Uniqueness
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
164120-28-9 |
|---|---|
Molekularformel |
C31H52ClN3O3 |
Molekulargewicht |
550.2 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[[(3S,7S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22+,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChI-Schlüssel |
CUJNUGZLQFCYEJ-AFXXTYPDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


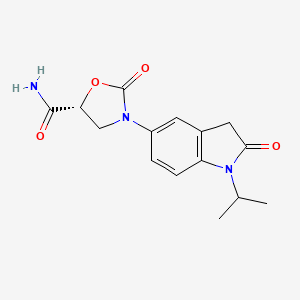
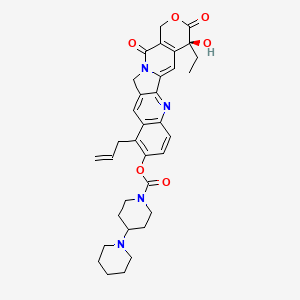
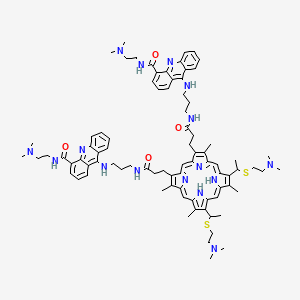

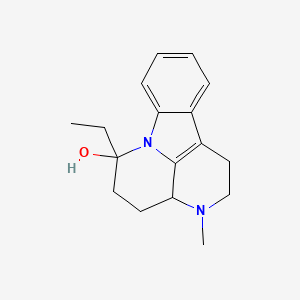
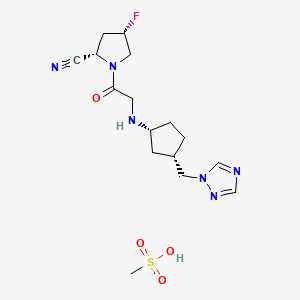
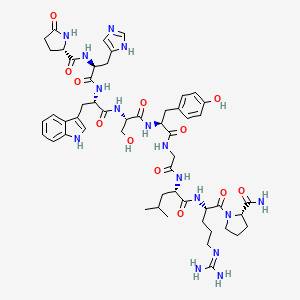

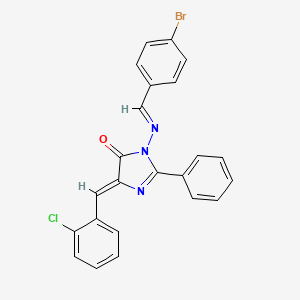

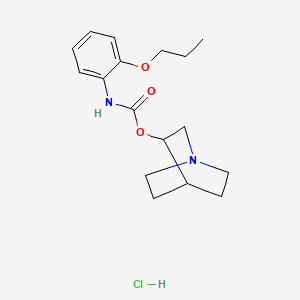
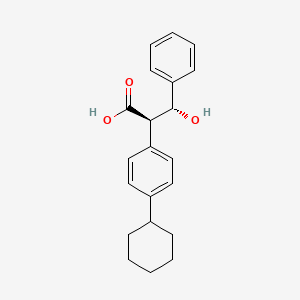
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
